2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol
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Overview
Description
2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol is an organic compound with a complex structure, featuring both aromatic and aliphatic components. This compound is known for its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol typically involves the reaction of 2,4-dimethoxybenzylamine with phenylacetaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a suitable catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve higher yields and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the aromatic nitro group (if present) to an amine using reducing agents like iron powder (Fe) in acidic conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH).
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH).
Substitution: Nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s hydroxyl and amino groups can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4-Dimethoxybenzylamine: Shares the 2,4-dimethoxybenzyl moiety but lacks the phenylethanol component.
Bis(2,4-dimethoxybenzyl)amine: Contains two 2,4-dimethoxybenzyl groups but differs in its overall structure and properties.
Uniqueness: 2-[(2,4-Dimethoxybenzyl)amino]-1-phenylethanol is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methylamino]-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-15-9-8-14(17(10-15)21-2)11-18-12-16(19)13-6-4-3-5-7-13/h3-10,16,18-19H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQDYBNGDKGIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC(C2=CC=CC=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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